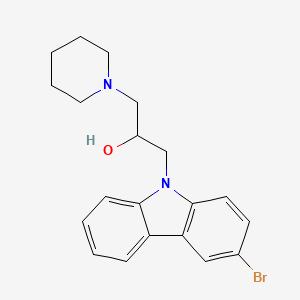
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol
説明
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes.
作用機序
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol acts as a potent inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol disrupts these cellular processes, leading to the observed biological effects.
Biochemical and physiological effects:
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been demonstrated to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain.
実験室実験の利点と制限
One of the major advantages of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is its high potency as a CK1δ inhibitor. This makes it a valuable tool for studying the role of CK1δ in various cellular processes. However, one of the limitations of using 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. One area of interest is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol and its effects on various cellular processes. Furthermore, there is a need for the development of more soluble analogs of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which can be used in aqueous environments.
科学的研究の応用
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(3-bromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-15-8-9-20-18(12-15)17-6-2-3-7-19(17)23(20)14-16(24)13-22-10-4-1-5-11-22/h2-3,6-9,12,16,24H,1,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMBTJQRYWWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



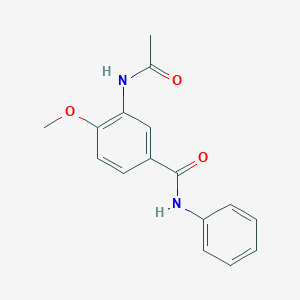
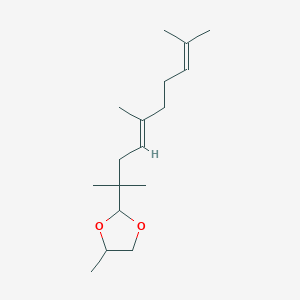
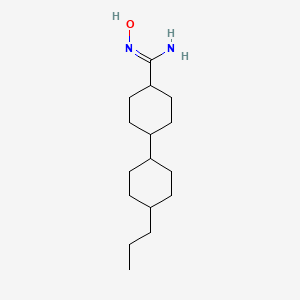
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)

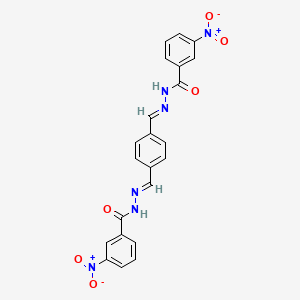
![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)
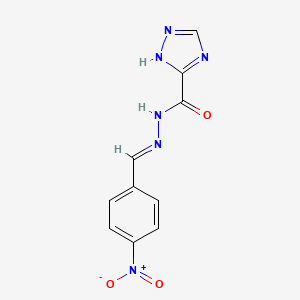
![2-thiophenecarbaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3839676.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3839680.png)
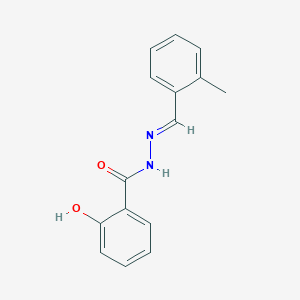
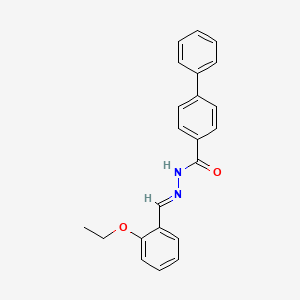
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)